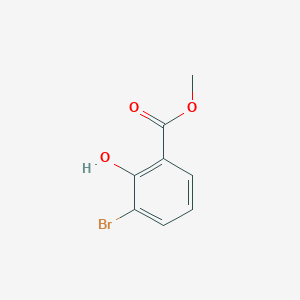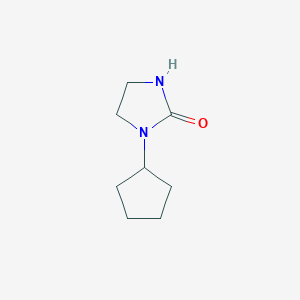
4-Amino-5-cloro-2,3-dihidro-7-benzofurancarboxamida
Descripción general
Descripción
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound with a benzofuran core structure It features an amino group at the 4-position, a chloro group at the 5-position, and a carboxamide group at the 7-position
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide is the 5-HT4 serotonin receptor . This receptor is a G protein-coupled receptor (GPCR) expressed in the central nervous system (CNS) and peripheral tissues .
Mode of Action
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide acts as a selective agonist for the 5-HT4 serotonin receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions .
Result of Action
The activation of the 5-HT4 serotonin receptor by 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide leads to enterokinetic activity . This activity promotes gastrointestinal motility, making the compound potentially useful for disorders of reduced motility .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The role of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide in biochemical reactions is primarily as an intermediate in the synthesis of Prucalopride . Prucalopride is a selective 5-HT4 serotonin receptor agonist with enterokinetic activity . The 5-HT4 receptors are GPCRs that are expressed in the CNS and peripheral tissues .
Cellular Effects
The effects of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide on cells are not directly known. Its derivative, Prucalopride, has a role in gastrointestinal motility disorders such as irritable bowel syndrome and idiopathic constipation .
Molecular Mechanism
Prucalopride, a compound synthesized from it, acts as a selective 5-HT4 serotonin receptor agonist .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 242 °C (dec.) .
Metabolic Pathways
Its derivative, Prucalopride, is known to interact with the 5-HT4 serotonin receptor .
Subcellular Localization
Its derivative, Prucalopride, is known to interact with the 5-HT4 serotonin receptor, which is expressed in the CNS and peripheral tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like HPLC and NMR .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and chloro groups allow for various substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Comparación Con Compuestos Similares
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
Comparison: Compared to its analogs, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the carboxamide group at the 7-position may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery .
Propiedades
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQIWSECQYHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217832 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182808-16-8 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
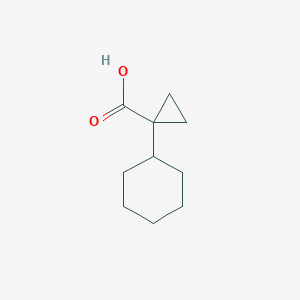

![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
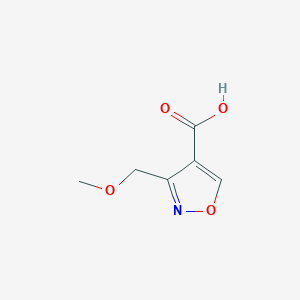
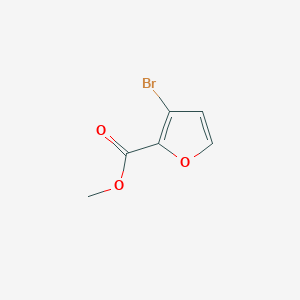
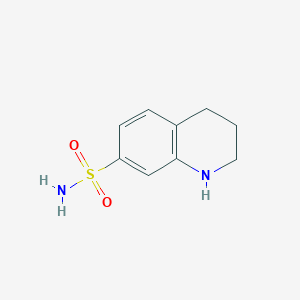
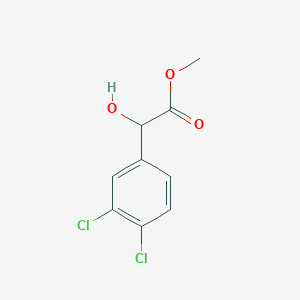


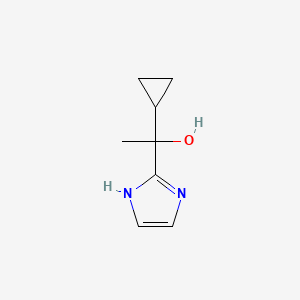
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)
